![molecular formula C9H17NO2 B2407492 (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine CAS No. 2024532-03-2](/img/structure/B2407492.png)

(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

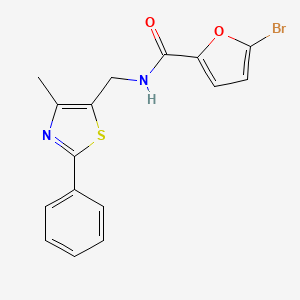

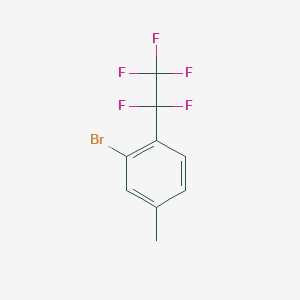

“(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine” is a chemical compound with the IUPAC name (8-methyl-1,7-dioxaspiro [4.4]nonan-2-yl)methanamine . It has a molecular weight of 171.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8H,2-6,10H2,1H3 . This indicates that the compound contains 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Novel Compounds Synthesis

Synthesis of 1,4-Dioxaspiro Compounds

A study demonstrated the synthesis of novel 1,4-dioxaspiro compounds from oleic acid, which are potential candidates for biolubricant development. These compounds were synthesized using a sonochemical method with cyclopentanone and cyclohexanone, yielding viscous liquid compounds (Kurniawan et al., 2017).

Regioselective Synthesis Method

Another study focused on the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes. This method involved the synthesis of methylidenic diols through a reaction involving a trimethylenemethane dianion synthon, followed by double intramolecular iodoetherification (Alonso et al., 2005).

Insect Pheromones and Natural Products

- Spiroacetals in Insects: Spiroacetals, including structures like 1,7-dioxaspiro[4.4]nonanes, are significant in insect secretions and pheromones. These compounds play roles in insect behavior, such as acting as aggregation pheromones or repellents (Francke & Kitching, 2001).

Chemical Applications and Synthesis Techniques

Chemically Amplified Resists

Research on poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) has shown its potential as a novel class of ketal-protected chemically amplified photoresists. These compounds exhibit high transparency in the deep UV region, making them useful in specific chemical applications (Kim, Park, & Jang, 2000).

Organoselenium-Mediated Cyclisation Reactions

A study presented the synthesis of phenylseleno-substituted spiroacetals using organoselenium-mediated cyclisation reactions. This method facilitated the synthesis of various spiroacetals, including 1,7-dioxaspiro[5.5]undecanes (Doherty et al., 1984).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

(8-methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8H,2-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYPYMZUFCWXSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCC(O2)CN)CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)

![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)

![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)

![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)